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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound belonging to the
imidazopyridine class. This scaffold is recognized as a "privileged structure" in medicinal
chemistry due to its prevalence in a wide array of biologically active compounds and approved
drugs, including zolpidem and alpidem.[1][2] The imidazo[1,2-a]pyridine core is a key
pharmacophore in the development of agents with diverse therapeutic applications, including
anticancer, anti-inflammatory, and antituberculosis properties.[1][2]

Derivatives of this scaffold have been extensively studied as potent enzyme inhibitors,
particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in
various cancers.[3][4][5] This technical guide provides a comprehensive overview of the known
physical and chemical properties of 5-Methylimidazo[1,2-a]pyridine, detailed experimental
protocols for its synthesis, and a visualization of its role in relevant biological pathways.

Core Physical and Chemical Properties

Direct experimental data for the unsubstituted 5-Methylimidazo[1,2-a]pyridine is limited in
publicly available literature. The following tables summarize key identifiers for the core
compound and present experimental data for closely related, more complex derivatives. This
comparative data provides valuable insights into the expected properties of the parent
compound.
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Table 1: Core Compound ldentifiers

Property Value Reference
IUPAC Name 5-Methylimidazo[1,2-a]pyridine  [6]

CAS Number 933-69-7 [6][7]
Molecular Formula CsHsNz2 [6][71[8]
Molecular Weight 132.16 g/mol [61[71[8]

Canonical SMILES

CC1=CC=CC2=NC=CN21

[8]

Table 2: Computational and Analog Experimental

Properties

Compound Details &

Property Value

Reference

5-Methylimidazo[1,2-
Calculated LogP 1.64 o

a]pyridine[8]
Topological Polar Surface Area 173 A2 5-Methylimidazo[1,2-
(TPSA) ' a]pyridine[8]

5-Methylimidazo[1,2-
Hydrogen Bond Acceptors 2 o

a]pyridine[8]

5-Methylimidazo[1,2-
Hydrogen Bond Donors 0 o

a]pyridine[8]

For 3-Benzyl-5-methyl-2-
Melting Point 133-135 °C phenylH-imidazo[1,2-

a]pyridine[9]

For a different imidazo[1,2-
pKa 9.3

a]pyridine derivative[10]

Spectroscopic Data
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Spectroscopic data is crucial for the identification and characterization of 5-Methylimidazo[1,2-
a]pyridine. While spectra for the specific parent compound are not readily available, the
following data for a substituted derivative, 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine,
illustrates the characteristic signals of the core structure.[9]

Table 3: Spectroscopic Data for a 5-Methylimidazo[1,2-
alpyridine Derivative

Technique Observed Signals |/ Peaks Compound & Reference

(400 MHz, CDCI3): 8 (ppm)
2.58 (s, 3H, -CHs at C5), 4.66
(s, 2H), 6.41 (d, J = 6.8 Hz,
1H), 7.02-7.07 (m, 3H), 7.24

IH NMR (t, J=7.2 Hz, 1H), 7.29-7.34
(m, 3H), 7.35-7.39 (m, 2H),
7.58 (d, J = 9.2 Hz, 1H), and
7.65 (td, J1 = 1.2 Hz, J2= 6.0
Hz, 2H)

3-Benzyl-5-methyl-2-phenylH-
imidazo[1,2-a]pyridine[9]

(100 MHz, CDCIs): & (ppm)
20.1, 31.7,113.7, 115.9,
13C NMR 118.9, 126.5, 127.6, 128.5,
128.7,129.1, 134.7, 136.3,
141.1, 145.8, and 146.9

3-Benzyl-5-methyl-2-phenylH-
imidazo[1,2-a]pyridine[9]

(KBr) V: 3060, 3023, 2915,
FT-IR 2850, 1602, 1512, 1386, 1238,
1141, and 772 cm~!

3-Benzyl-5-methyl-2-phenylH-
imidazo[1,2-a]pyridine[9]

calcd for C21HisNz [M + H]*, 3-Benzyl-5-methyl-2-phenylH-

HRMS (ESI
(ESD 299.1548; found, 299.1541 imidazo[1,2-a]pyridine[9]

Experimental Protocols
Synthesis of 5-Methylimidazo[1,2-a]pyridine Derivatives

The most common and robust method for synthesizing the imidazo[1,2-a]pyridine core is the
Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with
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an a-halocarbonyl compound.[11] For the synthesis of 5-methyl substituted analogs, the
required precursor is 6-methylpyridin-2-amine.

Protocol: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[12]
This protocol is adapted from the synthesis of a key intermediate for pharmaceutical research.

Reaction Setup: To a round-bottom flask containing 50 mL of ethanol, add 6-methylpyridin-2-
amine (8 mmol, 1.0 eq).

Addition of Reagent: Add ethyl 3-bromo-2-oxopropionate (12 mmol, 1.5 eq) to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent
under reduced pressure.

Neutralization: Add solid anhydrous potassium bicarbonate (KHCOs) to the residue until the
pH reaches 8.

Precipitation and Isolation: Allow the mixture to stand for 3 hours. A white, flocculent
precipitate will form.

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum
to yield the final product. Crystals suitable for X-ray analysis can be obtained by slow
evaporation from an ethyl acetate solution.

Starting Materials
[ a-Halocarbonyl Reaction Sequence
Q ).

.g., Ethyl 3-bromo-2-oxopropionate)) | _,L 5 5 5 o m
1. Condensation 2. Reflux 3. Work-up 4. Neutralization 5. Isolation 5-Methylimidazo[1,2-a]pyridine
(Solvent: Ethanol) (6 hours) (Solvent Evaporation) (Base, e.g., KHCOs) (Filtration) Derivative
6-Methylpyridin-2-amine
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General workflow for the synthesis of 5-methylimidazo[1,2-a]pyridine derivatives.

Chemical Structure and Reactivity

The 5-Methylimidazo[1,2-a]pyridine scaffold is a planar, bicyclic aromatic system. The
nitrogen at position 4 is a bridgehead atom. The numbering convention is critical for discussing
its reactivity and for interpreting spectroscopic data.

Structure and numbering of 5-Methylimidazo[1,2-a]pyridine.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a potent inhibitor of the PI3K/Akt/mTOR signaling

pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis.
[3][13] Overactivation of this pathway is a hallmark of many human cancers, making it a prime
target for therapeutic intervention.[13] Numerous imidazo[1,2-a]pyridine derivatives have been
designed and synthesized as dual PI3BK/mTOR inhibitors, demonstrating significant anti-tumor

activity in preclinical models.[4][5]

The mechanism of action involves the competitive binding of the imidazo[1,2-a]pyridine
inhibitor to the ATP-binding site of PI3K and/or mTOR kinases. This inhibition blocks the
downstream signaling cascade, preventing the phosphorylation of Akt and other key effectors,
which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]
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Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
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Conclusion

5-Methylimidazo[1,2-a]pyridine is a foundational structure for a class of molecules with
significant therapeutic potential. While detailed physicochemical data for the unsubstituted
compound is sparse, extensive research on its derivatives highlights its importance, particularly
as an inhibitor of key oncogenic pathways like PI3K/Akt/mTOR. The synthetic protocols are
well-established, allowing for facile derivatization and exploration of structure-activity
relationships. Further investigation into this scaffold is warranted to develop novel and effective
therapeutics for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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